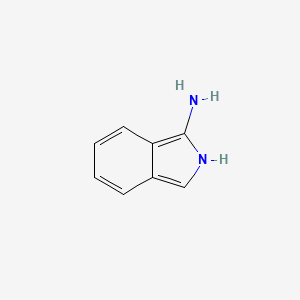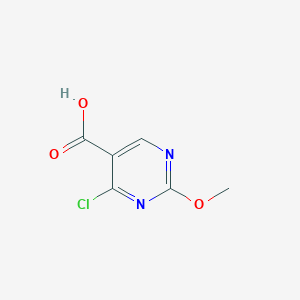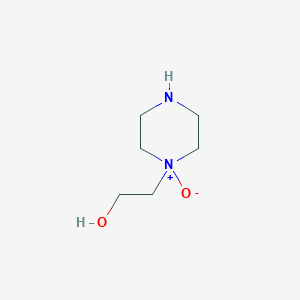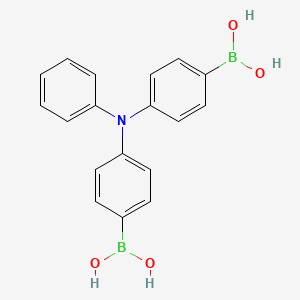
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C18H17B2NO4. This compound is known for its unique structure, which includes two boronic acid groups attached to a phenylazanediyl-bis(phenylene) backbone. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of 4,4’-dibromotriphenylamine with boronic acid derivatives under specific conditions. One common method includes dissolving 4,4’-dibromotriphenylamine in dehydrated tetrahydrofuran (THF) under an inert atmosphere (argon gas) and cooling the solution to -78°C. The reaction mixture is then treated with a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used to create boron-containing biomolecules for biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid involves its ability to form stable complexes with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate esters. This property is exploited in various chemical reactions and applications, such as in the formation of supramolecular assemblies and in catalysis .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diboronic acid: This compound has a similar boronic acid functionality but lacks the phenylazanediyl-bis(phenylene) backbone.
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid: Another similar compound with a different structural arrangement.
Uniqueness
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H17B2NO4 |
|---|---|
Molecular Weight |
333.0 g/mol |
IUPAC Name |
[4-(N-(4-boronophenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H17B2NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13,22-25H |
InChI Key |
YEGBWVTYTGPMDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)
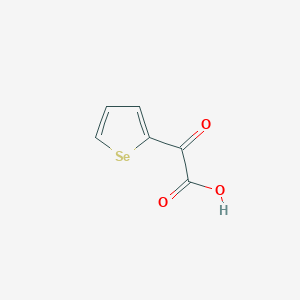

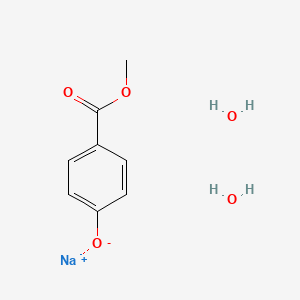


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)

